3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one
Overview
Description
3-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C18H17ClN2O3 and its molecular weight is 344.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is 344.0927701 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Studies
Synthetic studies have explored the reactivity of related quinazolinone compounds, focusing on modifications and derivatization to develop new compounds with potential biological activities. Eguchi et al. (1989) re-examined 2-methyl-3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-4(3H)-quinazolinone, employing selenium oxide oxidation followed by Ca(BH4)2 reduction, and effectively performed chlorination using PCl5, contributing to the preparation of new substituted quinazolinone derivatives (Eguchi, Sugimoto, & Ishikawa, 1989).
Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has been explored in various studies. El-hashash et al. (2011) investigated the reactivity of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with nitrogen nucleophiles, leading to the formation of novel quinazolinone derivatives with evaluated antimicrobial activity, highlighting the structural significance in biological applications (El-hashash, Darwish, Rizk, & El-Bassiouny, 2011).
Antioxidant Properties
Quinazolinones have shown promising antioxidant properties, which are crucial in medicinal chemistry due to their role in combating oxidative stress-related diseases. Mravljak et al. (2021) synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties, revealing structure-antioxidant activity relationships and identifying potent antioxidants with metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Anticonvulsant Activity
Research on 4(3H)-quinazolinones has also extended into the exploration of their anticonvulsant activity. Wolfe et al. (1990) synthesized a series of compounds structurally related to methaqualone and evaluated their anticonvulsant activity, identifying derivatives with promising efficacy and low neurotoxicity, providing insights into the therapeutic potential of quinazolinones in epilepsy management (Wolfe, Rathman, Sleevi, Campbell, & Greenwood, 1990).
Properties
IUPAC Name |
3-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-15-6-2-4-8-17(15)24-12-11-23-10-9-21-13-20-16-7-3-1-5-14(16)18(21)22/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYZUQLHPYRRDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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